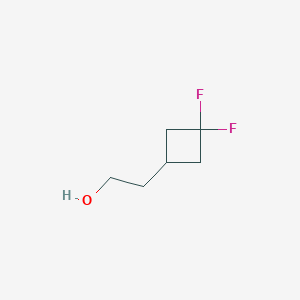

2-(3,3-Difluorocyclobutyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHPGAARGJPJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of the gem-Difluoro Cycloalkane Motif

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3,3-Difluorocyclobutyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing molecular properties. The introduction of fluorine can profoundly influence metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing a compound's overall pharmacological profile.[1] Among the diverse array of fluorinated scaffolds, the gem-difluorocycloalkane has emerged as a particularly valuable motif.[2] The 3,3-difluorocyclobutyl group, the core of our topic, acts as a bioisostere for a carbonyl or gem-dimethyl group, but with a unique electronic signature and conformational rigidity. This rigid four-membered ring system helps to lock molecules into a bioactive conformation, which can lead to improved ligand-receptor interactions and enhanced selectivity.[3] The C-F bonds also contribute to metabolic stability by blocking sites susceptible to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive overview of a key building block incorporating this privileged scaffold: this compound. We will detail a robust and accessible synthetic protocol, discuss the rationale behind the chosen methodology, and provide a thorough guide to the structural characterization of the final compound.

Part 1: Synthesis of this compound

The synthesis of substituted difluorocyclobutanes can present unique challenges. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of adjacent functional groups. For instance, direct nucleophilic addition to the parent ketone, 3,3-difluorocyclobutanone, using standard organolithium or Grignard reagents is often low-yielding due to competing enolization and elimination pathways.[4] Groundbreaking work has shown that the use of less basic organolanthanum reagents is crucial for the successful addition of carbon nucleophiles to this ketone.[4]

However, for synthesizing this compound, a more direct and reliable strategy involves the reduction of a commercially available precursor, 2-(3,3-Difluorocyclobutyl)acetic acid.[5][6] This approach bypasses the complexities of multi-step carbon-carbon bond formation and provides a high-yield, scalable route to the target alcohol.

Recommended Synthetic Protocol: Reduction of 2-(3,3-Difluorocyclobutyl)acetic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, Lithium Aluminum Hydride (LiAlH₄) is an excellent choice of reagent due to its high reactivity, which ensures complete conversion.

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and other carbonyl compounds. Its potency is required to overcome the resonance stability of the carboxylate anion formed in the initial step.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic, effectively solubilizes the LiAlH₄, and is stable under the reaction conditions.

-

Temperature: The initial addition is performed at 0 °C to control the highly exothermic reaction between LiAlH₄ and the acidic proton of the carboxylic acid. The reaction is then allowed to proceed at room temperature or gentle reflux to ensure it goes to completion.

-

Workup: The sequential addition of water, aqueous NaOH, and then more water (Fieser workup) is a standard and highly effective method for quenching the reaction and precipitating the aluminum salts in a granular, easily filterable form. This avoids the formation of gelatinous aluminum hydroxides that can complicate product isolation.

Caption: Recommended workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 2-(3,3-Difluorocyclobutyl)acetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M).

-

Reagent Preparation: In a separate dry flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5–2.0 eq) in anhydrous THF.

-

Addition: Cool the carboxylic acid solution to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel to the stirred solution. Control the rate of addition to manage the initial gas evolution (H₂).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating to reflux may be applied if the reaction is sluggish.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

-

'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% (w/v) aqueous NaOH solution.

-

'3x' mL of H₂O.

-

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Strategies: A Brief Discussion

For cases where the carboxylic acid precursor is unavailable, constructing the molecule from 3,3-difluorocyclobutanone is a viable, albeit more complex, option. Two potential strategies include:

-

Reformatsky Reaction: This reaction involves condensing the ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9] The resulting ester could then be dehydroxylated and reduced to yield the target alcohol. The key advantage of the Reformatsky reagent (an organozinc enolate) is its lower reactivity compared to Grignard reagents, which prevents unwanted side reactions with the ester functionality.[1]

-

Wittig Reaction: A Wittig reaction using an appropriate phosphonium ylide (e.g., (methoxycarbonyl)methylidenetriphenylphosphorane) with 3,3-difluorocyclobutanone would yield an α,β-unsaturated ester.[10][11][12] Subsequent hydrogenation of the double bond and reduction of the ester would provide the target molecule. The stereoselectivity of the Wittig reaction would need to be considered in this route.[12][13]

These multi-step approaches offer greater flexibility in analogue synthesis but require more extensive optimization compared to the direct reduction protocol.

Part 2: Characterization of this compound

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected based on the structure of this compound.

Physical and Chemical Properties

| Property | Expected Value | Source |

| CAS Number | 1056467-54-9 | [14] |

| Molecular Formula | C₆H₁₀F₂O | [14] |

| Molecular Weight | 136.14 g/mol | [14] |

| Appearance | Colorless oil or liquid | N/A |

| Storage | Sealed in dry, 2-8°C | [15] |

Spectroscopic Data

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A standard analysis would include ¹H, ¹³C, and ¹⁹F NMR experiments.

-

¹H NMR Spectroscopy: The proton spectrum is characterized by complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Expected Chemical Shifts (CDCl₃):

-

~3.7 ppm (t, 2H): The two protons of the -CH₂OH group, appearing as a triplet due to coupling with the adjacent CH₂ group.

-

~2.1-2.4 ppm (m, 4H): The four protons on the cyclobutane ring (C2 and C4 positions). These will be complex multiplets due to geminal and vicinal H-H coupling, as well as 2-bond and 3-bond H-F coupling.

-

~1.9-2.1 ppm (m, 1H): The single proton on the cyclobutane ring at the C1 position.

-

~1.6-1.8 ppm (m, 2H): The two protons of the ethyl linker (-CH₂-CH₂OH).

-

~1.5 ppm (br s, 1H): The hydroxyl (-OH) proton. This peak's position is variable and may exchange with D₂O.

-

-

Confirmed Data: A publicly available spectrum shows characteristic signals consistent with the structure.[4]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum will show six distinct signals. The carbons attached to or near the electronegative fluorine and oxygen atoms will be shifted downfield.

-

Expected Chemical Shifts (CDCl₃):

-

~123 ppm (t, JCF ≈ 280-290 Hz): The quaternary carbon C3, directly attached to two fluorine atoms. The signal will be a triplet due to one-bond C-F coupling.

-

~60 ppm: The carbon of the -CH₂OH group (C6), shifted downfield by the oxygen atom.[16][17]

-

~38 ppm (t, JCF ≈ 20-25 Hz): The C2 and C4 carbons of the cyclobutane ring. These are equivalent and will appear as a triplet due to two-bond C-F coupling.

-

~35 ppm: The carbon of the ethyl linker (-CH₂-CH₂OH).

-

~30 ppm: The C1 carbon of the cyclobutane ring.

-

-

-

¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the fluorine environment. With CFCl₃ as a reference (0 ppm), a single signal is expected for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups: the hydroxyl group and the C-F bonds.

-

Expected Absorption Bands:

-

~3350 cm⁻¹ (broad): Strong, broad O-H stretching vibration, characteristic of an alcohol.[19]

-

~2850-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the CH₂ groups.[20]

-

~1050-1250 cm⁻¹ (strong): Intense C-F stretching vibrations. This is often the most prominent feature in the fingerprint region for fluorinated compounds.

-

~1050 cm⁻¹ (medium-strong): C-O stretching vibration of the primary alcohol.[20]

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide information on the molecular weight and characteristic fragmentation patterns.

-

Expected Fragments:

-

Molecular Ion (M⁺): A peak at m/z = 136. While potentially weak for alcohols, its observation confirms the molecular weight.

-

[M-H₂O]⁺: A peak at m/z = 118, corresponding to the loss of water, a common fragmentation for alcohols.

-

[M-CH₂OH]⁺: A peak at m/z = 105, resulting from the cleavage of the C-C bond adjacent to the oxygen.

-

Base Peak: The base peak is likely to be a fragment resulting from the cleavage of the cyclobutane ring or the ethyl sidechain, though prediction is complex.

-

Conclusion

This compound is a valuable building block for drug discovery, providing access to the medicinally relevant difluorocyclobutane scaffold. The synthetic route presented here, based on the reduction of its corresponding carboxylic acid, is robust, scalable, and avoids the inherent challenges associated with nucleophilic additions to 3,3-difluorocyclobutanone. The detailed characterization data provides a clear roadmap for researchers to verify the structure and purity of their material, ensuring confidence in subsequent applications. The strategic use of this and related building blocks will undoubtedly continue to fuel the development of novel therapeutics with improved pharmacological properties.

References

- 1. adichemistry.com [adichemistry.com]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3,3-Difluorocyclobutyl)acetic acid | 1373503-48-0 [chemicalbook.com]

- 6. 2-(3,3-Difluorocyclobutyl)acetic acid | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemscene.com [chemscene.com]

- 15. achmem.com [achmem.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 17. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. rsc.org [rsc.org]

- 19. Small, but powerful and attractive: 19F in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001875) [hmdb.ca]

Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,3-Difluorocyclobutyl)ethanol

In the landscape of contemporary medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluorocyclobutyl group, in particular, offers a rigid, three-dimensional scaffold that can serve as a bioisostere for other common functionalities, while imparting unique electronic and conformational effects. The subject of this guide, this compound, is a valuable building block in this context, providing a synthetically versatile handle for the introduction of this fluorinated moiety into larger molecules.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that this is a specialized reagent for which extensive experimental data may not be publicly available, we will also detail robust, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers. The molecular structure of this compound dictates its reactivity, shape, and intermolecular interactions.

Caption: 2D Chemical Structure of this compound

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1056467-54-9 | [1][2] |

| Molecular Formula | C6H10F2O | [1][2] |

| Molecular Weight | 136.14 g/mol | [1][2] |

| SMILES | C1(CCO)CC(F)(F)C1 | [3] |

| InChI | InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | [3] |

| InChIKey | GDHPGAARGJPJSC-UHFFFAOYSA-N | [3] |

Known and Predicted Physicochemical Properties

A comprehensive search of the available literature and chemical databases reveals that while the fundamental identifiers of this compound are well-documented, extensive experimental data on its physicochemical properties is sparse. This is not uncommon for a specialized chemical building block. However, we can infer certain properties and compare them to structurally similar compounds.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted Value / Notes |

| Boiling Point | Not available | Expected to be higher than its lower homolog, (3,3-difluorocyclobutyl)methanol (130.9 °C at 760 mmHg), due to increased molecular weight and van der Waals forces.[4] |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, given its relatively low molecular weight. |

| Solubility | Not available | Expected to have moderate solubility in polar organic solvents (e.g., ethanol, THF, ethyl acetate) and limited solubility in water due to the presence of the hydroxyl group and the hydrophobic hydrocarbon backbone. The fluorine atoms may slightly increase its solubility in some organic solvents. |

| pKa | Not available | The pKa of the hydroxyl group is expected to be similar to that of other primary alcohols, in the range of 16-18. |

| LogP (Octanol-Water Partition Coefficient) | Not available | A calculated LogP would likely be in the range of 1.0 to 2.0, indicating a moderate degree of lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and solubility.[5] |

Spectroscopic Data: Confirming Identity and Purity

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms in a molecule. A known ¹H NMR spectrum for this compound is available.[3]

Interpreting the Spectrum:

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet, due to coupling with the adjacent methylene group.

-

Methylene Protons in the Ethyl Chain (-CH₂-CH₂OH): A multiplet, due to coupling with the adjacent methylene and the cyclobutyl methine proton.

-

Cyclobutyl Methine Proton (-CH-): A multiplet, due to coupling with the adjacent cyclobutyl methylene protons and the ethyl chain methylene protons.

-

Cyclobutyl Methylene Protons (-CH₂-): Complex multiplets, due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.

Experimental Protocols for Physicochemical Characterization

For drug development professionals, the ability to experimentally determine the physicochemical properties of a novel compound is crucial.[6][7] The following section outlines standard, reliable protocols for characterizing a molecule like this compound.

Workflow for Comprehensive Physicochemical Profiling

Caption: Experimental workflow for physicochemical characterization.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[5]

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol.

-

Ensure both n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

-

Partitioning:

-

In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water.

-

Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

-

-

Calculation:

-

LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning. Mutual saturation of the solvents is critical to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

Determination of Aqueous Solubility

Solubility is a critical factor for oral bioavailability and formulation development.

Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Separation:

-

Filter the suspension through a low-binding 0.22 µm filter to remove the undissolved solid.

-

-

Quantification:

-

Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

-

-

Validation:

-

The experiment should be repeated at different time points (e.g., 24, 48, and 72 hours) to confirm that a true equilibrium has been established.

-

Expertise & Experience: It is crucial to use a buffer system relevant to the intended biological application (e.g., pH 7.4 for physiological conditions). Visual confirmation of undissolved solid at the end of the experiment is a key self-validating step to ensure that the solution was indeed saturated.

Determination of pKa

While this compound itself is not ionizable in the typical biological pH range, this protocol is vital for derivatives that may incorporate acidic or basic functional groups.

Methodology: Potentiometric Titration

-

Solution Preparation:

-

Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure sufficient solubility.

-

-

Titration:

-

Use an auto-titrator to perform a precise acid-base titration. For an acidic compound, titrate with a standardized solution of NaOH. For a basic compound, titrate with standardized HCl.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

-

Authoritative Grounding: This method directly measures the change in protonation state as a function of pH, providing a highly accurate and reliable pKa value. The choice of co-solvent is important and may slightly alter the apparent pKa; therefore, it should always be reported.

Conclusion and Future Directions

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry. Its core structure is defined, and its identity can be confirmed by standard spectroscopic techniques. However, a comprehensive, publicly available dataset of its key physicochemical properties is lacking. This guide provides not only the available information but also a robust framework of experimental protocols for researchers to generate these critical data points. The systematic characterization of such building blocks is essential for advancing drug discovery programs, enabling more accurate predictions of ADME properties and facilitating the rational design of new therapeutic agents.

References

- 1. 1056467-54-9|this compound|BLD Pharm [bldpharm.com]

- 2. achmem.com [achmem.com]

- 3. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star in Scaffolding: A Technical Guide to 2-(3,3-Difluorocyclobutyl)ethanol in Modern Medicinal Chemistry

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional molecular scaffolds. Among these, fluorinated carbocycles have emerged as particularly valuable motifs. This in-depth guide focuses on the burgeoning role of 2-(3,3-difluorocyclobutyl)ethanol as a key building block in drug discovery. We will explore the unique physicochemical properties imparted by the 3,3-difluorocyclobutyl group, detail its synthesis, and provide practical, protocol-driven examples of its application as a bioisosteric replacement for more traditional chemical moieties. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this versatile building block in their own research endeavors.

Introduction: The "Escape from Flatland" and the Fluorine Advantage

For decades, drug discovery was dominated by aromatic, sp²-hybridized "flat" molecules. However, the limitations of this chemical space, including poor solubility and metabolic instability, have become increasingly apparent. This has led to a paradigm shift in medicinal chemistry, often termed the "escape from flatland," which champions the use of more three-dimensional, sp³-rich scaffolds.[1] These structures, such as small carbocycles, offer improved physicochemical properties and can present pharmacophoric elements in more defined spatial orientations, leading to enhanced target engagement.[2]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The combination of these two powerful strategies—sp³-rich scaffolds and fluorination—has given rise to a new generation of highly valuable building blocks, with this compound being a prime example.

The 3,3-Difluorocyclobutyl Moiety: A Unique Constellation of Properties

The 3,3-difluorocyclobutyl group is more than just a simple cyclic alkane. The geminal difluorination on the cyclobutane ring imparts a unique set of properties that can be exploited to overcome common drug development hurdles.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Placing the difluoro group at the 3-position shields the ring from metabolic attack, often leading to a significant increase in the half-life of a drug candidate. In the development of the IDH1 inhibitor Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency.[7]

-

Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's acidity, basicity, and lipophilicity.[8] While highly fluorinated groups can drastically increase lipophilicity, the 3,3-difluoro-substitution offers a more nuanced effect. It can enhance lipophilicity in a controlled manner, improving membrane permeability without the dramatic logP increases seen with groups like trifluoromethyl. This allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

-

Conformational Restriction and Vectorial Projection: The puckered structure of the cyclobutane ring restricts the conformational freedom of appended substituents.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity. The ethanol side chain of this compound provides a well-defined exit vector for further chemical elaboration, allowing chemists to project pharmacophoric groups into specific regions of a binding pocket.

-

Bioisosteric Replacement: The 3,3-difluorocyclobutyl group can serve as a bioisostere for other common chemical groups, such as tert-butyl, isopropyl, or even phenyl rings in some contexts.[6][10] This allows for the systematic replacement of metabolically labile or synthetically challenging groups with a more robust and often more potent alternative. For instance, the 3,3-difluorooxetane moiety, a close relative, has been successfully used as a bioisostere of a tert-butyl group to improve the pharmacokinetic properties of drug candidates.[10]

Synthesis of this compound: A Practical Workflow

While a direct, one-pot synthesis from commercially available starting materials is not extensively documented in peer-reviewed literature, a robust and scalable pathway can be constructed from known transformations of related 3,3-difluorocyclobutyl building blocks.[11] The following workflow outlines a common approach starting from 3,3-difluorocyclobutanecarboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Ethyl 3,3-Difluorocyclobutanecarboxylate

This protocol details the reduction step to yield (3,3-difluorocyclobutyl)methanol, a key intermediate.

Materials:

-

Ethyl 3,3-difluorocyclobutanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: Ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly adding water, followed by 15% aqueous NaOH, and then water again, while cooling the flask in an ice bath. This should result in the formation of a granular precipitate.

-

Workup: The resulting slurry is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude (3,3-difluorocyclobutyl)methanol can be purified by flash column chromatography on silica gel to yield the pure product.[12]

The subsequent one-carbon homologation to achieve the target ethanol can be accomplished through standard procedures such as conversion of the alcohol to a tosylate, displacement with cyanide, followed by hydrolysis and reduction of the resulting carboxylic acid.

Applications in Medicinal Chemistry: Case Studies and Data

The true value of a building block is demonstrated through its successful application in drug discovery programs. While specific examples detailing the use of this compound are often found within patent literature, we can infer its utility from studies on closely related analogs.

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Inhibitors

In the development of potent MCHR1 inhibitors for the treatment of obesity, researchers at Bristol-Myers Squibb explored a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives.[13] One of the lead compounds, BMS-814580, incorporates a (3,3-difluoro-1-hydroxycyclobutyl)methoxy group. The introduction of the 3,3-difluorocyclobutyl moiety was a key optimization step that contributed to the compound's high efficacy. This highlights the successful application of a functionalized 3,3-difluorocyclobutane building block in a real-world drug discovery project.

Data-Driven Insights: Physicochemical Property Modulation

The impact of incorporating the 3,3-difluorocyclobutyl moiety on key physicochemical properties can be significant. The following table summarizes typical changes observed when replacing a non-fluorinated or alternative substituent with a 3,3-difluorocyclobutyl group, based on compiled data from analogous series.[14][15]

| Property | Non-Fluorinated Cyclobutyl | tert-Butyl | 3,3-Difluorocyclobutyl | Rationale for Change |

| cLogP (Calculated) | ~2.0 | ~2.5 | ~2.3 | The two fluorine atoms increase lipophilicity, but the effect is moderated by the polar C-F bonds. |

| pKa (of a distal amine) | ~9.5 | ~9.6 | ~9.2 | The electron-withdrawing effect of the fluorine atoms can slightly decrease the basicity of nearby functional groups.[15] |

| Metabolic Stability (t½) | Low-Moderate | Low | High | The strong C-F bonds block common sites of oxidative metabolism.[7] |

Experimental Protocols for Incorporation

This compound is a versatile building block due to its primary alcohol functionality, which can be readily transformed into a variety of other groups or used in coupling reactions.

Protocol: Williamson Ether Synthesis

This protocol describes the coupling of this compound with a phenolic compound to form an ether linkage, a common connection in drug molecules.

Caption: Workflow for Williamson ether synthesis.

Procedure:

-

Deprotonation: To a stirred solution of this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

-

Coupling: Add the phenolic substrate (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction to 60-80 °C and monitor by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can then be purified by flash chromatography.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally restricted, metabolically robust sp³-scaffold with the modulating effects of geminal difluorination offers a compelling solution to many of the challenges faced in drug discovery. By serving as a bioisosteric replacement for less stable or less effective moieties, it enables the fine-tuning of ADME properties and can lead to significant improvements in a compound's overall profile. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of building blocks like this compound in the design of next-generation therapeutics is set to increase even further.

References

- 1. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)ethanol (CAS Number: 1056467-54-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within the diverse arsenal of fluorinated building blocks, 2-(3,3-Difluorocyclobutyl)ethanol (CAS: 1056467-54-9) emerges as a noteworthy synthon, offering a desirable combination of a strained, gem-difluorinated cyclobutane ring and a reactive primary alcohol functionality. This guide provides a comprehensive technical overview of this compound, consolidating available data on its properties, synthesis, and potential applications to empower researchers in their scientific endeavors.

Core Molecular Attributes

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1056467-54-9 | N/A |

| Molecular Formula | C₆H₁₀F₂O | [1][2] |

| Molecular Weight | 136.14 g/mol | [1][2] |

| Chemical Name | This compound | N/A |

| Synonyms | 3,3-Difluorocyclobutaneethanol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 154.1 ± 10.0 °C at 760 mmHg | [1] |

The structure of this compound, characterized by a 1,1-difluorinated four-membered ring attached to an ethanol side chain, presents a unique conformational profile. The gem-difluoro substitution on the cyclobutane ring is known to influence the puckering of the ring and can impact the spatial orientation of the ethanol substituent, which in turn can affect its interaction with biological targets.

Synthesis and Purification: A Practical Perspective

A plausible synthetic strategy is outlined below. This is a hypothetical pathway based on established organic chemistry principles for the formation of similar fluorinated cyclobutane structures.

Figure 1: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Wittig Reaction: 3,3-Difluorocyclobutanone is reacted with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, in an aprotic solvent like tetrahydrofuran (THF) to yield the corresponding α,β-unsaturated ester.

-

Hydrogenation: The resulting unsaturated ester is then subjected to catalytic hydrogenation, for example, using hydrogen gas in the presence of a palladium on carbon catalyst, to reduce the carbon-carbon double bond and afford the saturated ester.

-

Ester Reduction: Finally, the saturated ester is reduced to the primary alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Purification:

Purification of the final product would likely be achieved through standard laboratory techniques.

-

Distillation: Given its liquid nature and a boiling point of approximately 154 °C, fractional distillation under atmospheric or reduced pressure would be a primary method for purification.

-

Chromatography: For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) could be employed to remove any non-volatile impurities.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl ring protons and the protons of the ethanol side chain. The signals for the protons on the cyclobutane ring will likely be complex due to coupling with each other and with the fluorine atoms. The protons of the -CH₂-CH₂-OH group will appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule. The carbon bearing the two fluorine atoms (C-F₂) will exhibit a characteristic triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,3-difluorocyclobutyl moiety into drug candidates is a strategy employed to modulate various physicochemical and biological properties.[3][4][5] This structural motif can serve as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a carbonyl group, offering advantages in terms of metabolic stability and conformational constraint.

The ethanol side chain of this compound provides a versatile handle for further chemical modifications. This allows for its integration into larger, more complex molecules through various chemical reactions, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers via Williamson ether synthesis or other methods.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Conversion to Halides: Transformation of the hydroxyl group into a leaving group (e.g., a halide or a sulfonate ester) for subsequent nucleophilic substitution reactions.

Figure 2: Key functionalization pathways for this compound.

The unique combination of the fluorinated cyclobutane ring and the reactive ethanol handle makes this compound a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

Safety and Handling

Based on available safety data sheets, this compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Summary:

-

Flammability: Flammable liquid and vapor.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Availability

This compound is commercially available from several chemical suppliers who specialize in providing building blocks for research and development. It is typically sold in various quantities, and its primary use is for laboratory chemical synthesis.[2]

Conclusion: A Promising Tool for Chemical Innovation

This compound represents a valuable and versatile building block for chemists engaged in the design and synthesis of novel molecules, particularly in the field of drug discovery. Its unique structural features, including the gem-difluorinated cyclobutane ring, offer a means to fine-tune the properties of lead compounds. While detailed, publicly available research on this specific molecule is currently limited, its logical synthesis and clear potential for functionalization make it a compound of significant interest. As the demand for sophisticated fluorinated synthons continues to grow, it is anticipated that the applications of this compound and its derivatives will expand, contributing to the development of the next generation of innovative chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1056467-54-9|this compound|BLD Pharm [bldpharm.com]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Structural Elucidation of 2-(3,3-Difluorocyclobutyl)ethanol: A Multi-technique Spectroscopic Approach

Abstract: The precise structural characterization of fluorinated organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored element for molecular design.[1][2][3] This guide provides an in-depth, technically-focused workflow for the unambiguous structural elucidation of 2-(3,3-difluorocyclobutyl)ethanol, a valuable building block. We will move beyond a simple recitation of techniques to explain the causality behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation.

Introduction: The Rationale for Rigorous Elucidation

This compound (Molecular Formula: C₆H₁₀F₂O, Molecular Weight: 136.14 g/mol ) presents a unique analytical challenge.[4] The structure combines a flexible ethyl alcohol chain with a puckered cyclobutane ring containing a geminal difluoro center.[5][6] While seemingly simple, confirming the precise connectivity and ruling out isomeric possibilities is non-trivial and essential for its application in research and development. An incorrect structural assignment can invalidate biological data, misdirect synthesis efforts, and compromise intellectual property.

This guide establishes a logical, multi-step analytical cascade designed to provide orthogonal data points, each reinforcing the others, to build an unassailable structural proof.

Logical Workflow for Structural Elucidation

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. achmem.com [achmem.com]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorinated Cyclobutane Alcohols in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2][3] This technical guide delves into the burgeoning field of fluorinated cyclobutane alcohols, a unique structural motif that combines the conformational rigidity of the cyclobutane scaffold with the nuanced electronic effects of fluorine and the hydrogen-bonding capabilities of an alcohol. We will explore the synthesis, unique physicochemical characteristics, and diverse applications of these building blocks in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of their potential to overcome common medicinal chemistry challenges.

Introduction: The Power of Fluorine and the Promise of Small Rings

The deliberate incorporation of fluorine into small molecule therapeutics has led to a significant number of blockbuster drugs.[3] Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond allow for the fine-tuning of properties such as metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] Concurrently, strained ring systems, particularly cyclobutanes, have garnered increasing interest as bioisosteres for more flexible or metabolically labile groups. The rigid, puckered conformation of the cyclobutane ring can lock in bioactive conformations, improving potency and selectivity.[4]

The combination of these two powerful strategies in the form of fluorinated cyclobutane alcohols presents a compelling opportunity for medicinal chemists. The alcohol functionality introduces a key hydrogen bond donor and acceptor, crucial for molecular recognition at the target protein, while the fluorinated cyclobutane scaffold provides a robust and tunable platform to optimize the overall drug-like properties. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this promising class of compounds.

The Physicochemical Impact of Fluorinated Cyclobutane Alcohols

The interplay between the fluorine atom(s), the cyclobutane ring, and the hydroxyl group gives rise to a unique set of physicochemical properties that can be harnessed in drug design.

Modulation of Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby alcohol. This increased acidity can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, permeability, and ability to interact with target proteins. For instance, the introduction of fluorine atoms can decrease the pKa of neighboring functional groups, which can enhance bioavailability.[5]

Lipophilicity and Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect is not always straightforward and can be influenced by the degree and position of fluorination, as well as the overall molecular context. In some cases, strategic fluorination of cyclobutanes has been shown to lead to a decrease in lipophilicity for cis-isomers compared to their trans counterparts, offering a nuanced tool for property modulation.[4] The hydroxyl group, being polar, will counteract this increase in lipophilicity to some extent, providing a handle to balance these competing properties.

Conformational Control and Rigidity

The cyclobutane ring is not planar and exists in a puckered conformation. The substitution pattern, including the presence of fluorine and a hydroxyl group, will influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to its target. X-ray crystallographic studies of trifluoromethyl-substituted cyclobutanes have revealed a preference for an almost flattened ring, with the trifluoromethyl group often adopting an axial position.[6]

Hydrogen Bonding Capacity

The alcohol moiety is a classic hydrogen bond donor and acceptor. The introduction of fluorine near the hydroxyl group can modulate its hydrogen bond donating capacity. While the inductive effect of fluorine would be expected to increase the acidity of the hydroxyl proton and thus its hydrogen bond donating strength, intramolecular hydrogen bonding between the fluorine and the hydroxyl group (OH···F) can actually attenuate this effect.[7][8] This phenomenon provides a subtle yet powerful means to fine-tune the hydrogen bonding properties of a molecule, which is critical for optimizing drug-receptor interactions.

Synthetic Strategies for Accessing Fluorinated Cyclobutane Alcohols

The synthesis of fluorinated cyclobutane alcohols can be approached through several key strategies, primarily involving the fluorination of a pre-formed cyclobutane ring or the construction of the ring from fluorinated precursors.

Deoxofluorination of Cyclobutanone Precursors

A common and effective method for introducing fluorine into a cyclobutane ring is the deoxofluorination of a cyclobutanone. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs can convert a ketone to a gem-difluoro group. Subsequent reduction of another functional group on the ring, such as an ester or carboxylic acid, can then provide the desired alcohol.

Nucleophilic Fluorination of Cyclobutanol Derivatives

Alternatively, a hydroxyl group on the cyclobutane ring can be replaced by fluorine via nucleophilic substitution. This typically involves activation of the alcohol as a good leaving group (e.g., mesylate or tosylate) followed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF).

Ring-Opening of Bicyclobutanes

A more recent and innovative approach involves the photochemical difluoroalkylation of bicyclobutanes.[9] This method allows for the direct and selective introduction of a difluoromethyl group onto the cyclobutane scaffold.[9]

Asymmetric Synthesis of Chiral Fluorinated Cyclobutane Alcohols

For many drug discovery programs, controlling the stereochemistry of the final molecule is crucial. The asymmetric synthesis of chiral fluorinated cyclobutane alcohols is an active area of research, with methods such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes showing great promise for accessing enantioenriched building blocks.[10][11]

Experimental Protocol: Synthesis of cis- and trans-3-Fluorocyclobutanol

This protocol describes a representative synthesis of cis- and trans-3-fluorocyclobutanol, key intermediates for the incorporation of this motif into drug candidates. The synthesis starts from the commercially available 3-oxocyclobutanecarboxylic acid.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid, which can be used in the next step without further purification.

Step 2: Esterification

-

Dissolve the crude 3-hydroxycyclobutanecarboxylic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Step 3: Fluorination

-

Dissolve the methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to separate the cis- and trans-isomers of methyl 3-fluorocyclobutanecarboxylate.

Step 4: Reduction to the Alcohols

-

To a solution of the separated cis- or trans-methyl 3-fluorocyclobutanecarboxylate (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to yield the desired cis- or trans-3-fluorocyclobutanol.

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique properties of fluorinated cyclobutane alcohols make them attractive building blocks for addressing various challenges in drug discovery, including improving metabolic stability, enhancing potency, and fine-tuning selectivity.

Bioisosteric Replacement

Fluorinated cyclobutane alcohols can serve as bioisosteres for other chemical groups. For example, the 1-trifluoromethyl-cyclobutyl group has been explored as a metabolically stable replacement for the tert-butyl group.[6] The addition of a hydroxyl group to such a scaffold would further expand its utility by introducing a hydrogen bonding moiety.

Enhancing Metabolic Stability

Fluorine substitution at a metabolically labile position is a common strategy to block cytochrome P450-mediated oxidation. The inherent stability of the C-F bond can significantly increase the half-life of a drug candidate. The rigid cyclobutane scaffold can also shield adjacent functional groups from metabolic enzymes.

Modulating Drug-Receptor Interactions

The ability to precisely control the conformation and hydrogen bonding properties of a molecule is paramount for optimizing its interaction with the target protein. The fluorinated cyclobutane alcohol motif offers a unique combination of a rigid scaffold and a tunable hydrogen bonding group, allowing for the rational design of potent and selective inhibitors.

Data Presentation: Comparative Physicochemical Properties

| Property | Cyclobutanol | trans-3-Fluorocyclobutanol | cis-3-Fluorocyclobutanol |

| Calculated pKa | ~16 | ~14.5 | ~14.8 |

| Calculated LogP | 0.4 | 0.6 | 0.5 |

| Conformational Preference | Puckered | Puckered, F often equatorial | Puckered, F often axial |

Note: The values presented are estimations and can vary depending on the specific calculation methods and experimental conditions.

Visualization of Key Concepts

Diagram 1: Synthetic Pathway to Fluorinated Cyclobutane Alcohols

Caption: General synthetic route to cis- and trans-3-fluorocyclobutanol.

Diagram 2: Impact on Drug-Receptor Interactions

Caption: Key interactions of the fluorinated cyclobutane alcohol motif.

Conclusion

Fluorinated cyclobutane alcohols represent a powerful and versatile class of building blocks for modern drug discovery. Their unique combination of conformational rigidity, modulated acidity, and tunable hydrogen bonding capacity provides medicinal chemists with a valuable tool to address a wide range of challenges, from improving metabolic stability to enhancing potency and selectivity. As synthetic methodologies for accessing these compounds, particularly in an enantioselective manner, continue to advance, we anticipate that the strategic incorporation of fluorinated cyclobutane alcohols will play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of fluorination on alcohol hydrogen bonding and lipophilicity properties [morressier.com]

- 10. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Theoretical Investigation into the Conformational Landscape of 2-(3,3-Difluorocyclobutyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated motifs into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluorocyclobutyl moiety, in particular, provides a unique combination of conformational restriction and metabolic stability. This technical guide delves into a comprehensive theoretical framework for elucidating the conformational preferences of 2-(3,3-difluorocyclobutyl)ethanol. As a Senior Application Scientist, this document synthesizes established computational methodologies with field-proven insights to provide a robust protocol for researchers engaged in the rational design of novel therapeutics. We will explore the intricate interplay of steric, electronic, and intramolecular forces that govern the three-dimensional structure of this molecule, offering a blueprint for its conformational analysis.

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a small molecule is inextricably linked to its three-dimensional conformation. The specific arrangement of atoms in space dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. The cyclobutane ring, a motif of growing importance in drug discovery, serves as a valuable scaffold for introducing conformational rigidity into otherwise flexible molecules.[1][2] Unlike acyclic linkers, the puckered nature of the cyclobutane ring restricts the number of accessible conformations, which can lead to a reduced entropic penalty upon binding to a protein.[1]

The subject of this guide, this compound, incorporates a gem-difluorinated cyclobutane ring. This substitution pattern is known to influence the ring's puckering and can have profound effects on the molecule's lipophilicity and metabolic stability.[3] Furthermore, the presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding, a key determinant of molecular conformation. A thorough understanding of the conformational landscape of this molecule is therefore paramount for predicting its behavior in a biological environment and for guiding the design of more potent and selective drug candidates.

Foundational Principles: Gauche Effect and Intramolecular Hydrogen Bonding

Two key stereoelectronic phenomena are anticipated to play a crucial role in dictating the conformational preferences of this compound: the fluorine gauche effect and intramolecular hydrogen bonding.

-

The Gauche Effect: In systems containing vicinal electronegative substituents, such as 1,2-difluoroethane, a gauche conformation is often more stable than the anti conformation.[4][5] This counterintuitive preference is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[6] This interaction is maximized in a gauche arrangement. While our target molecule has a gem-difluoro substitution, the principles of the gauche effect can still influence the dihedral angles of the ethanol side chain relative to the cyclobutane ring.[7][8]

-

Intramolecular Hydrogen Bonding (IMHB): The presence of a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) raises the possibility of an O-H···F intramolecular hydrogen bond.[9] While fluorine is a weaker hydrogen bond acceptor than oxygen, studies on flexible fluorohydrins have demonstrated the existence and conformational influence of such interactions.[10][11] The formation of an IMHB would significantly constrain the rotational freedom of the ethanol side chain, favoring specific conformations.

A Step-by-Step Computational Protocol for Conformational Analysis

The following protocol outlines a robust and validated workflow for the theoretical investigation of the conformational space of this compound. This multi-step approach ensures a thorough exploration of the potential energy surface and provides reliable energetic and geometric data.

Initial Conformational Search

The first step is to generate a diverse set of initial conformations. This is crucial to avoid being trapped in local minima on the potential energy surface.

-

Software: A molecular mechanics-based conformational search algorithm, such as the one implemented in Spartan, MacroModel, or open-source alternatives like RDKit, is recommended.

-

Force Field: A general-purpose force field like MMFF94 or OPLS3e is suitable for this initial exploration.

-

Procedure:

-

Construct the 2D structure of this compound.

-

Perform a systematic or random rotational search around all rotatable single bonds (C-C and C-O bonds of the ethanol side chain).

-

The puckering of the cyclobutane ring should also be sampled.

-

Generate a large number of conformers (e.g., >1000) to ensure comprehensive coverage of the conformational space.

-

Minimize the energy of each generated conformer using the selected force field.

-

Filter the resulting conformers based on an energy window (e.g., 10 kcal/mol from the global minimum) and geometric diversity to obtain a manageable set of unique low-energy conformers.

-

Quantum Mechanical Geometry Optimization and Frequency Calculations

The unique conformers obtained from the molecular mechanics search are then subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is required.

-

Methodology:

-

Level of Theory: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a widely used and well-benchmarked choice. For a more refined treatment of dispersion interactions, which can be important in intramolecular interactions, a dispersion-corrected functional such as B3LYP-D3(BJ) or ωB97X-D is recommended.

-

Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style basis set such as aug-cc-pVDZ provides a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs of oxygen and fluorine, and polarization functions (d,p) are essential for accurately describing bonding.

-

Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be employed. The choice of solvent (e.g., water or chloroform) will depend on the intended application.

-

-

Procedure:

-

For each unique conformer, perform a full geometry optimization at the chosen level of theory.

-

Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Single-Point Energy Refinement

To obtain even more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally demanding but more accurate method.

-

Methodology:

-

Level of Theory: Møller-Plesset perturbation theory, specifically MP2, is a good choice for capturing electron correlation effects.

-

Basis Set: A larger basis set, such as aug-cc-pVTZ, should be used for these calculations to approach the basis set limit.

-

-

Procedure:

-

Using the geometries optimized at the DFT level, perform a single-point energy calculation at the MP2/aug-cc-pVTZ level of theory.

-

The resulting electronic energies, corrected with the ZPVE and thermal corrections from the DFT frequency calculations, will provide highly accurate relative free energies of the conformers.

-

Data Presentation and Visualization

The clear and concise presentation of computational data is essential for its interpretation and communication.

Tabulated Data

Summarize the key energetic and geometric data for the most stable conformers in a table.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) | O-H···F Distance (Å) |

| I | 0.00 | 65 | C-C-C-O: -65.2 | 2.15 |

| II | 0.85 | 25 | C-C-C-O: 175.8 | - |

| III | 1.50 | 10 | C-C-C-O: 68.1 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Conformations

Graphviz diagrams can be used to illustrate the computational workflow and the relationships between different conformers.

Caption: Computational workflow for the conformational analysis of this compound.

Caption: Potential conformational isomers of this compound.

Expected Outcomes and Interpretation

The computational protocol described above is expected to yield a detailed understanding of the conformational preferences of this compound. The primary outcomes will be:

-

Identification of the Global Minimum Conformation: The calculations will reveal the most stable three-dimensional structure of the molecule.

-

Quantification of Relative Stabilities: The relative free energies of all low-energy conformers will be determined, allowing for the calculation of their equilibrium populations at a given temperature using the Boltzmann distribution.

-

Geometric Parameters: Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, will be obtained for each conformer. The presence of an intramolecular hydrogen bond can be inferred from a short O-H···F distance (typically < 2.2 Å) and a favorable O-H···F angle (close to linear).

-

Insight into Governing Interactions: By analyzing the structures of the stable conformers, it will be possible to deduce the dominant interactions that govern the conformational landscape, such as steric hindrance, the gauche effect, and intramolecular hydrogen bonding. For example, a preference for a gauche arrangement of the C-C-O-H dihedral angle might suggest the influence of an O-H···F hydrogen bond.

Conclusion

The theoretical study of the conformation of this compound provides invaluable insights for medicinal chemists and drug development professionals. The robust computational workflow outlined in this guide, which combines molecular mechanics, density functional theory, and post-Hartree-Fock methods, offers a reliable and accurate approach to elucidating the complex interplay of forces that determine the three-dimensional structure of this important building block. A thorough understanding of its conformational landscape is a critical step in the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies described herein are broadly applicable to the conformational analysis of other complex and medicinally relevant molecules.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Gauche_effect [chemeurope.com]

- 5. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 10. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3,3-Difluorocyclobutyl)ethanol

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the pharmacological profile of drug candidates. Fluorination can profoundly enhance metabolic stability, binding affinity, lipophilicity, and pKa. Among the diverse array of fluorinated scaffolds, the gem-difluorocycloalkane motif has emerged as a particularly valuable building block. The 3,3-difluorocyclobutyl group, a four-membered ring system, offers a unique combination of conformational rigidity and metabolic robustness. The gem-difluoro group often serves as a bioisosteric replacement for a carbonyl group, improving stability and modulating electronic properties without significantly increasing steric bulk.[1][2]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3,3-Difluorocyclobutyl)ethanol, a key intermediate for introducing the 3,3-difluorocyclobutyl moiety into more complex molecules. The synthetic route detailed herein involves the reduction of the commercially available 2-(3,3-Difluorocyclobutyl)acetic acid. We will focus on the use of Lithium Aluminum Hydride (LAH), a powerful and reliable reducing agent for this transformation.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved via the reduction of the carboxylic acid functional group of 2-(3,3-Difluorocyclobutyl)acetic acid. This transformation requires a potent hydride donor, as carboxylic acids are relatively resistant to reduction. Both Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes are effective for this purpose.[3][4][5] This protocol will detail the procedure using LiAlH₄, which quantitatively reduces carboxylic acids to their corresponding primary alcohols.[1][6][7]

Reaction Scheme:

Figure 1: Reduction of 2-(3,3-Difluorocyclobutyl)acetic acid to this compound.

Experimental Protocol: LiAlH₄ Reduction

This protocol details the reduction of 2-(3,3-Difluorocyclobutyl)acetic acid on a 5-gram scale. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and dry glassware.

Materials and Reagents:

-

2-(3,3-Difluorocyclobutyl)acetic acid (CAS: 1373503-48-0)[8]

-

Lithium Aluminum Hydride (LiAlH₄), powder (CAS: 16853-85-3)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH), 15% aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (Et₂O)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Condenser

-

Inert gas inlet (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator